1-Bromo-2,4,4,4-tetrafluorobut-1-ene

Description

BenchChem offers high-quality 1-Bromo-2,4,4,4-tetrafluorobut-1-ene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2,4,4,4-tetrafluorobut-1-ene including the price, delivery time, and more detailed information at info@benchchem.com.

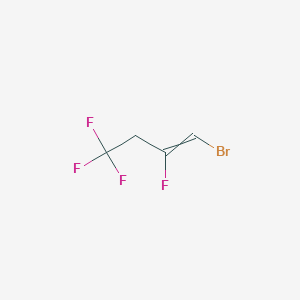

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,4,4,4-tetrafluorobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrF4/c5-2-3(6)1-4(7,8)9/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTXFKUJDWKMKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=CBr)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694160 | |

| Record name | 1-Bromo-2,4,4,4-tetrafluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933600-87-4 | |

| Record name | 1-Bromo-2,4,4,4-tetrafluoro-1-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933600-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2,4,4,4-tetrafluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Z and E isomerism in 1-Bromo-2,4,4,4-tetrafluorobut-1-ene structure

An In-Depth Technical Guide to Z and E Isomerism in 1-Bromo-2,4,4,4-tetrafluorobut-1-ene

Executive Summary: The precise three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a critical determinant of its physical, chemical, and biological properties. For drug development professionals and materials scientists, controlling and characterizing stereoisomers is paramount. This guide provides a comprehensive technical overview of the Z and E geometric isomerism in 1-Bromo-2,4,4,4-tetrafluorobut-1-ene, a fluorinated alkene with potential as a synthetic building block. We will dissect the principles of isomer assignment using the Cahn-Ingold-Prelog (CIP) rules, explore the nuanced factors governing isomer stability, and present detailed experimental protocols for their separation and definitive characterization. The insights provided herein are designed to equip researchers with the foundational knowledge and practical methodologies required to confidently work with this and similar complex fluoroalkenes.

The Imperative of Geometric Isomerism in Substituted Alkenes

The restricted rotation around a carbon-carbon double bond gives rise to geometric isomerism, a form of stereoisomerism where molecules have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.[1][2] For simple alkenes, the terms cis and trans are often sufficient. However, for more complex, polysubstituted alkenes like 1-Bromo-2,4,4,4-tetrafluorobut-1-ene, where each carbon of the double bond is attached to different groups, these descriptors become ambiguous.[1] The E/Z notation system provides an unequivocal method for assigning absolute configuration based on a set of priority rules.[3][4] Understanding this isomerism is not merely an academic exercise; the distinct spatial arrangements of Z and E isomers can lead to significant differences in physical properties (e.g., boiling point, polarity) and reactivity, which in turn affects their separation, reaction kinetics, and biological activity in drug design.[5][6]

Assigning Configuration: The Cahn-Ingold-Prelog (CIP) Priority System

The E/Z designation is determined by applying the Cahn-Ingold-Prelog (CIP) sequence rules to the substituents on each carbon of the double bond.[7][8] The core principle is to assign priorities based on atomic number.[9][10]

The CIP Rules:

-

Atomic Number: Compare the atomic numbers of the atoms directly attached to the double-bond carbon. The atom with the higher atomic number receives higher priority.[10][11]

-

First Point of Difference: If the directly attached atoms are the same (a tie), proceed along the substituent chains until the first point of difference is found. The group containing the atom with the higher atomic number at this point receives higher priority.[8][9]

-

Multiple Bonds: Atoms in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded atoms.[8][9]

Step-by-Step Application to 1-Bromo-2,4,4,4-tetrafluorobut-1-ene

Let's apply these rules to the target molecule, Br(H)C=C(F)(CF3).

-

Analysis of Carbon-1 (C1):

-

Substituents: Bromine (Br) and Hydrogen (H).

-

Atomic Numbers: Br (35) > H (1).

-

Priority Assignment: Br = High (1); H = Low (2).

-

-

Analysis of Carbon-2 (C2):

-

Substituents: Fluorine (F) and a trifluoromethyl group (-CF3).

-

Atomic Numbers of directly attached atoms: F (9) > C (6).

-

Priority Assignment: F = High (1); -CF3 = Low (2).

-

This priority assignment is summarized in the table below.

| Carbon Atom | Substituent | Priority-Determining Atom | Atomic Number | Priority |

| C1 | -Br | Br | 35 | High |

| C1 | -H | H | 1 | Low |

| C2 | -F | F | 9 | High |

| C2 | -CF3 | C | 6 | Low |

With priorities established, the isomers are designated as follows:

-

(Z)-isomer: The two high-priority groups (Br and F) are on the same side of the double bond (Zusammen in German means "together").[11][12]

-

(E)-isomer: The two high-priority groups (Br and F) are on opposite sides of the double bond (Entgegen in German means "opposite").[11][12]

Caption: Structures of the (Z) and (E) isomers with CIP priorities.

Physicochemical Properties and Isomer Stability

Generally, for acyclic alkenes, the E (trans-like) isomer is thermodynamically more stable than the Z (cis-like) isomer due to reduced steric hindrance between the larger substituents.[5][13] However, in highly fluorinated alkenes, this principle can be inverted. A phenomenon known as the "cis-effect" often results in the Z-isomer being more stable.[14] This counterintuitive stability is attributed to stabilizing electronic interactions, such as hyperconjugation and favorable dipole-dipole interactions, which can outweigh the destabilizing steric repulsion.[14] For 1-Bromo-2,4,4,4-tetrafluorobut-1-ene, a detailed computational analysis or experimental measurement would be required to definitively assign the more stable isomer, as the interplay between the bulky bromine atom and the strong electronic effects of the fluorine atoms is complex.

Experimental Protocols for Separation and Characterization

A self-validating workflow for analyzing the Z and E isomers of 1-Bromo-2,4,4,4-tetrafluorobut-1-ene involves separation by Gas Chromatography (GC) followed by structural confirmation using Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Experimental workflow for isomer separation and characterization.

Protocol 1: Isomer Separation by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile isomers based on differences in their boiling points and interactions with the stationary phase.[15][16] The isomer with the lower boiling point or weaker interaction with the column will typically elute first.

Methodology:

-

System Preparation: Equip a gas chromatograph with a capillary column suitable for separating halogenated hydrocarbons (e.g., a mid-polarity phase like DB-624 or a non-polar phase like DB-1).

-

Sample Preparation: Dissolve the crude mixture of 1-Bromo-2,4,4,4-tetrafluorobut-1-ene isomers in a volatile solvent (e.g., hexane or dichloromethane) to a concentration of ~1 mg/mL.

-

Injection: Inject 1 µL of the prepared sample into the GC inlet.

-

Running Conditions (Example):

-

Inlet Temperature: 200 °C

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 150 °C.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS) at 250 °C.

-

-

Data Analysis: Integrate the areas of the resulting peaks. The relative peak areas provide a quantitative measure of the Z/E isomer ratio in the mixture.[16]

| Parameter | Setting | Rationale |

| Column | Capillary, mid-polarity | Provides selectivity for polarizable halogenated compounds. |

| Injection Volume | 1 µL | Standard volume to avoid column overloading. |

| Oven Program | Temperature Ramp | Ensures separation of compounds with different boiling points. |

| Detector | FID or MS | FID for general quantification, MS for mass confirmation. |

Protocol 2: Structural Elucidation by NMR Spectroscopy

NMR spectroscopy is the definitive method for distinguishing between Z and E isomers.[17] Key diagnostic information is obtained from chemical shifts and, crucially, through-space and through-bond coupling constants.

Methodology:

-

Sample Preparation: Prepare separate NMR samples of the isolated isomers (if separation is achieved) or a sample of the mixture in a deuterated solvent (e.g., CDCl₃).

-

Acquire Spectra:

-

¹H NMR: Will show the signal for the vinylic proton. Its chemical shift will be influenced by the adjacent substituents.

-

¹⁹F NMR: Will show distinct signals for the vinylic fluorine and the -CF₃ group. The chemical shifts will differ between isomers.

-

Key Diagnostic Experiment (NOESY/EXSY): A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is particularly powerful. It detects through-space correlations between protons and fluorine nuclei.[18] For the Z-isomer, a NOE correlation would be expected between the vinylic proton (on C1) and the vinylic fluorine (on C2) due to their spatial proximity. This correlation would be absent or much weaker in the E-isomer.

-

-

Data Interpretation:

-

Chemical Shifts: The electronic environment of each nucleus differs between the Z and E isomers, leading to distinct chemical shifts in ¹H and ¹⁹F spectra.[19]

-

Coupling Constants (J-values): The magnitude of the coupling constant between the vinylic H and the vinylic F (³JHF) may differ. Similarly, long-range couplings between the vinylic F and the -CF₃ group (⁴JFF) can be diagnostic.[20]

-

Implications in Drug Development and Materials Science

The use of fluorinated building blocks is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[21] Brominated compounds are also valuable, as the bromine atom can act as a handle for further synthetic transformations or participate in halogen bonding, a specific non-covalent interaction that can improve drug-target binding.[22]

For a molecule like 1-Bromo-2,4,4,4-tetrafluorobut-1-ene, the specific geometry of the Z or E isomer is critical. A change in the spatial orientation of the reactive bromine atom and the stable tetrafluoroethyl moiety can dramatically alter how the molecule fits into an enzyme's active site or how it polymerizes to form advanced materials like fluoropolymers.[21][23] Therefore, the ability to synthesize, separate, and characterize these isomers is a prerequisite for their rational application in any advanced development program.

Conclusion

The Z and E isomerism of 1-Bromo-2,4,4,4-tetrafluorobut-1-ene is definitively assigned using the Cahn-Ingold-Prelog priority rules. While conventional wisdom suggests the E-isomer should be more stable, the significant electronic influence of fluorine atoms may favor the Z-isomer via the "cis-effect." A robust analytical workflow combining Gas Chromatography for separation and quantitative analysis with multinuclear and 2D NMR spectroscopy for unambiguous structural assignment provides a self-validating system for characterization. For scientists in drug discovery and materials science, mastering the stereochemistry of such complex fluorinated building blocks is essential for harnessing their full potential and achieving desired molecular function.

References

-

6.1: Cahn-Ingold-Prelog Convention - Chemistry LibreTexts. (2022, October 17). Retrieved from [Link]

-

Cahn Ingold Prelog Rules | E Z Naming of Alkenes. Retrieved from [Link]

-

Cahn–Ingold–Prelog priority rules. (2021, April 2). In Wikipedia. Retrieved from [Link]

-

1H NMR:E/Z Diastereoisomerism: Videos & Practice Problems - Pearson. Retrieved from [Link]

-

E- and Z-nomenclature of alkenes - University of Calgary. Retrieved from [Link]

-

How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. Retrieved from [Link]

-

Cahn–Ingold–Prelog priority rules - Wikipedia. Retrieved from [Link]

-

Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers | ACS Omega. (2020, September 16). Retrieved from [Link]

-

SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Retrieved from [Link]

-

E and Z Alkenes: Priority Rules, Stability, and Examples - Stereochemistry - PSIBERG. (2022, August 17). Retrieved from [Link]

-

Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review - ResearchGate. (2025, August 7). Retrieved from [Link]

-

isomers! - Chromatography Forum. (2005, August 2). Retrieved from [Link]

-

1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and ald - An-Najah Staff. Retrieved from [Link]

-

(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Retrieved from [Link]

-

E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out E/Z geometrical isomers for given structural formula A level GCE AS A2 organic chemistry revision notes. Retrieved from [Link]

-

Understanding E and Z Configurations: Stability in Stereoisomers - Oreate AI Blog. (2026, January 15). Retrieved from [Link]

-

5.16: E and Z Alkene Isomers - Chemistry LibreTexts. (2022, October 4). Retrieved from [Link]

-

Innovating with Fluorine: Applications of 4-Bromo-3,3,4,4-tetrafluoro-1-butene. Retrieved from [Link]

-

E-Z notation for geometric isomerism - Chemguide. Retrieved from [Link]

-

5.2 Geometric Isomers and the E/Z Naming System – Organic Chemistry I - KPU Pressbooks. Retrieved from [Link]

-

E and Z Notation For Alkenes (+ Cis/Trans) - Master Organic Chemistry. (2025, February 28). Retrieved from [Link]

-

Photoredox-Catalyzed Addition of Dibromofluoromethane to Alkenes: Direct Synthesis of 1-Bromo-1-fluoroalkanes - Organic Chemistry Portal. Retrieved from [Link]

-

WO/1997/009292 PROCESS FOR THE PREPARATION OF 4-BROMO-1,1-DIFLUOROBUT-1-ENE AND 2,4-DIBROMO-1,1,1-TRIFLUOROBUTANE. Retrieved from [Link]

-

E and Z, Cis and Trans Stereoisomerism in Alkenes (A-Level Chemistry) - YouTube. (2022, October 14). Retrieved from [Link]

-

The E-Z system for naming alkenes - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

-

E and Z Alkene Configuration with Practice Problems - Chemistry Steps. Retrieved from [Link]

-

Diverse Synthetic Transformations using 4-bromo-3,3,4,4-tetrafluorobut-1-ene and its Applications in the Preparation of CF2 CF2 -Containing Sugars, Liquid Crystals, and Light-Emitting Materials - PubMed. (2023, May 4). Retrieved from [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. (2024, October 15). Retrieved from [Link]

-

A review of drug isomerism and its significance - Semantic Scholar. Retrieved from [Link]

- CN105753632A - Preparation method of 4-bromo-1, 1, 2-trifluoro-1-butene - Google Patents.

-

4-Bromo-3,3,4,4-tetrafluoro-1-butene | C4H3BrF4 | CID 87721 - PubChem. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. E and Z Configuration - Definition and Practice Problems - Chemistry Steps [chemistrysteps.com]

- 3. 5.2 Geometric Isomers and the E/Z Naming System – Organic Chemistry I [kpu.pressbooks.pub]

- 4. m.youtube.com [m.youtube.com]

- 5. psiberg.com [psiberg.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 9. science-revision.co.uk [science-revision.co.uk]

- 10. elearning.uniroma1.it [elearning.uniroma1.it]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Understanding E and Z Configurations: Stability in Stereoisomers - Oreate AI Blog [oreateai.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. turbo.vernier.com [turbo.vernier.com]

- 17. creative-biostructure.com [creative-biostructure.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 20. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]

- 21. nbinno.com [nbinno.com]

- 22. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 23. Diverse Synthetic Transformations Using 4-Bromo-3,3,4,4-tetrafluorobut-1-ene and Its Applications in the Preparation of CF2 CF2 -Containing Sugars, Liquid Crystals, and Light-Emitting Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity profile of 1-Bromo-2,4,4,4-tetrafluorobut-1-ene in organic synthesis

An In-Depth Technical Guide to the Reactivity Profile of 1-Bromo-2,4,4,4-tetrafluorobut-1-ene in Organic Synthesis

Abstract

The introduction of fluorinated moieties is a cornerstone of modern drug discovery and materials science, imparting unique physicochemical properties such as enhanced metabolic stability, lipophilicity, and binding affinity.[1] 1-Bromo-2,4,4,4-tetrafluorobut-1-ene has emerged as a versatile building block for the installation of the synthetically valuable 2,4,4,4-tetrafluorobut-1-enyl group. This guide provides a comprehensive analysis of its reactivity, exploring the interplay between its electron-deficient alkene backbone and the reactive carbon-bromine bond. We will delve into its participation in key organic transformations, including addition reactions, transition-metal-catalyzed cross-coupling, and cycloadditions. This document is intended for researchers and professionals in organic synthesis, offering both mechanistic insights and practical, field-proven protocols.

Introduction and Physicochemical Profile

1-Bromo-2,4,4,4-tetrafluorobut-1-ene is a halogenated alkene characterized by a vinyl bromide functionality and a trifluoromethyl group at the allylic position. This specific arrangement of electron-withdrawing fluorine atoms significantly influences the electronic properties of the C=C double bond and the C-Br bond, making it a unique and powerful synthetic tool. The molecule exists as (E) and (Z) isomers, with the (Z)-isomer being a common subject of study.

Physicochemical Data

| Property | Value | Reference |

| Chemical Formula | C₄H₂BrF₄ | N/A |

| Molecular Weight | 208.96 g/mol | N/A |

| CAS Number | 933600-87-4 ((Z)-isomer) | [2] |

| Appearance | Colorless liquid (typical) | [3] |

| Boiling Point | ~55 °C (for related isomer) | [4] |

| Density | ~1.6-1.8 g/mL (estimated) | [5] |

Note: Physical properties can vary between isomers and may be extrapolated from structurally similar compounds.

Synthesis of the Core Scaffold

The synthesis of fluorinated butenes often involves multi-step sequences starting from readily available materials. A common strategy involves the dehalogenation of a more saturated precursor. For instance, a patented method for a related compound, 4-bromo-1,1,2-trifluoro-1-butene, utilizes the dehalogenation of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane with a metal like zinc in a solvent.[6] This highlights a general and effective approach to creating the crucial double bond.

Conceptual Synthetic Workflow

The diagram below illustrates a generalized pathway for synthesizing vinyl fluorides, adaptable for 1-Bromo-2,4,4,4-tetrafluorobut-1-ene, starting from a halogenated butane precursor.

Caption: Generalized synthetic workflow for vinyl fluoride synthesis.

Core Reactivity Profile: A Trifecta of Functionality

The reactivity of 1-Bromo-2,4,4,4-tetrafluorobut-1-ene is dominated by three key features: the electrophilic C=C double bond, the reactive C-Br bond, and the influence of the CF₃ group.

Addition Reactions at the Double Bond

The electron-deficient nature of the alkene makes it susceptible to nucleophilic attack, but it still undergoes electrophilic addition, a characteristic reaction of alkenes.[7][8]

The addition of bromine (Br₂) across the double bond is a fundamental transformation. This reaction typically proceeds through a bromonium ion intermediate, followed by nucleophilic attack by a bromide ion.

Caption: Mechanism of electrophilic bromination addition.

Studies on similar hexafluorobutenes show that halogenation reactions proceed effectively, often initiated by UV light or carried out in a suitable solvent.[9][10] Subsequent dehydrobromination can then be used to form other useful building blocks.[10]

Protocol: General Electrophilic Bromination

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-Bromo-2,4,4,4-tetrafluorobut-1-ene (1.0 equiv) in a suitable inert solvent (e.g., CCl₄ or CH₂Cl₂).

-

Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of bromine (1.05 equiv) in the same solvent dropwise over 30 minutes. Protect the reaction from light.

-

Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed. The disappearance of the bromine's reddish-brown color is a strong indicator of reaction completion.

-

Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any excess bromine. Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Concentrate the solution under reduced pressure. Purify the resulting crude product via column chromatography or distillation to yield the vicinal dibromide.

Palladium-Catalyzed Cross-Coupling Reactions

The vinyl bromide moiety is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds via transition-metal catalysis. Palladium-catalyzed reactions, such as Suzuki-Miyaura and Sonogashira couplings, are particularly powerful.

This reaction couples the vinyl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base, forming a new C-C bond with retention of stereochemistry.[11] This is a premier method for synthesizing complex fluorinated alkenes.

Caption: Catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

The choice of palladium source (e.g., Pd(OAc)₂), ligand (e.g., phosphines like DPPE or TFP), and base is critical for achieving high yields and selectivity.[12][13]

Protocol: Suzuki-Miyaura Cross-Coupling

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.5 equiv).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water (4:1:1).

-

Reactant Addition: Add 1-Bromo-2,4,4,4-tetrafluorobut-1-ene (1.0 equiv) via syringe.

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours.

-

Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄.

-

Purification: Concentrate the solvent and purify the residue by flash column chromatography on silica gel to obtain the coupled product.

Cycloaddition Reactions

The electron-deficient alkene can act as a dienophile or dipolarophile in cycloaddition reactions. [3+2] cycloadditions with 1,3-dipoles like azides or nitrones can provide access to novel five-membered fluorinated heterocycles, which are valuable scaffolds in medicinal chemistry.[14][15]

For example, a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-established method for creating triazoles.[14] A similar strategy can be envisioned for the [3+2] cycloaddition of an azide with the activated alkene of our target molecule, likely proceeding through a concerted or stepwise mechanism depending on the specific conditions and substrates.

Applications in Drug Development and Materials Science

The ability to introduce the 2,4,4,4-tetrafluorobut-1-enyl moiety is highly valuable. The trifluoromethyl group is a well-known bioisostere for other groups and can significantly enhance a drug candidate's metabolic stability and cell membrane permeability.[1] The vinyl fluoride component provides a handle for further chemical modification.

In materials science, the high fluorine content can impart properties such as thermal stability, chemical resistance, and low surface energy, making these building blocks attractive for the synthesis of advanced polymers and liquid crystals.

Safety and Handling

Hazard Profile: 1-Bromo-2,4,4,4-tetrafluorobut-1-ene is expected to be a flammable liquid and an irritant.[5][16] Halogenated hydrocarbons should always be handled with care.

-

Handling: Use only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place away from heat and ignition sources.[4]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

1-Bromo-2,4,4,4-tetrafluorobut-1-ene is a potent and versatile reagent in modern organic synthesis. Its well-defined reactivity profile allows for predictable and efficient participation in addition, cross-coupling, and cycloaddition reactions. The continued exploration of its reactivity, particularly in developing asymmetric transformations and novel cycloadditions, will undoubtedly pave the way for the synthesis of next-generation pharmaceuticals, agrochemicals, and advanced materials. The development of new boron compounds and catalytic systems will further expand the utility of such building blocks in late-stage functionalization, making drug development easier and more efficient.[17]

References

-

PubChem. (n.d.). 4-Bromo-1,1,2-trifluorobut-1-ene. National Center for Biotechnology Information. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2024, February 27). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3,3,4,4-tetrafluoro-1-butene. National Center for Biotechnology Information. Retrieved from [Link]

-

The Journal of Organic Chemistry. (n.d.). Addition Reactions of Tetrafluoroethylene. ACS Publications. Retrieved from [Link]

-

Organic Chemistry Portal. (2021). Photoredox-Catalyzed Addition of Dibromofluoromethane to Alkenes: Direct Synthesis of 1-Bromo-1-fluoroalkanes. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Nucleophilic reactions of ethyl (Z)-2‑bromo-4,4,4-trifluorobut-2-enoate: One molecule – various heterocycles. Retrieved from [Link]

-

Biology and Chemistry for Human Biosciences. (n.d.). 3.7.2 Addition Reactions. Retrieved from [Link]

-

HUSCAP. (n.d.). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl. Retrieved from [Link]

-

Chemistry Guru. (n.d.). Electrophilic Addition with Aqueous Bromine. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,4-dibromo-1,1,2,2-tetrafluorobutane (CAS 18599-20-7). Retrieved from [Link]

-

World Intellectual Property Organization. (1997). WO/1997/009292 PROCESS FOR THE PREPARATION OF 4-BROMO-1,1-DIFLUOROBUT-1-ENE AND 2,4-DIBROMO-1,1,1-TRIFLUOROBUTANE. Retrieved from [Link]

-

Practical Chemistry. (n.d.). Addition reactions. Retrieved from [Link]

- Google Patents. (n.d.). CN105753632A - Preparation method of 4-bromo-1, 1, 2-trifluoro-1-butene.

-

Semantic Scholar. (2024, February 27). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated all. Retrieved from [Link]

-

NIST. (n.d.). 1-Bromo-1,1,2,2-tetrafluoroethane. NIST Chemistry WebBook. Retrieved from [Link]

-

Beilstein Journals. (2022, November 21). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). Retrieved from [Link]

-

PMC. (n.d.). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. National Center for Biotechnology Information. Retrieved from [Link]

-

PMC. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2022, October 28). The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. Retrieved from [Link]

-

RSC Publishing. (n.d.). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. Retrieved from [Link]

-

Semantic Scholar. (2022, April 25). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co. Retrieved from [Link]

-

ResearchGate. (2025, October 12). Photochemical Formal [4 + 2] Cycloaddition of α-Bromo Phenylsulfones and Acetophenones with Alkenes. Retrieved from [Link]

-

PDF Free Download. (2016, May 20). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Retrieved from [Link]

-

University of Gothenburg. (2026, February 3). New boron compounds pave the way for easier drug development. Retrieved from [Link]

-

Chemistry Stack Exchange. (2022, May 1). Reactivity of 1-bromo-4-tert-butylcyclohexane isomers with methanol. Retrieved from [Link]

-

Semantic Scholar. (2016, August 1). Use of Bromine and Bromo‐Organic Compounds in Organic Synthesis. Retrieved from [Link]

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 933600-87-4・(1Z)-1-Bromo-2,4,4,4-tetrafluorobut-1-ene・(1Z)-1-Bromo-2,4,4,4-tetrafluorobut-1-ene【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 3. 4-Bromo-1,1,2-trifluorobut-1-ene | C4H4BrF3 | CID 66333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-BROMO-3,3,4,4-TETRAFLUORO-1-BUTENE | 18599-22-9 [chemicalbook.com]

- 5. 1-Bromo-2,3,4,5-tetrafluorobenzene 97 1074-91-5 [sigmaaldrich.com]

- 6. CN105753632A - Preparation method of 4-bromo-1, 1, 2-trifluoro-1-butene - Google Patents [patents.google.com]

- 7. 3.7.2 Addition Reactions – Biology and Chemistry for Human Biosciences [rmit.pressbooks.pub]

- 8. issr.edu.kh [issr.edu.kh]

- 9. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]

- 12. Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. 4-Bromo-3,3,4,4-tetrafluoro-1-butene | C4H3BrF4 | CID 87721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. New boron compounds pave the way for easier drug development [idw-online.de]

A Technical Guide to the Solubility of 1-Bromo-2,4,4,4-tetrafluorobut-1-ene in Organic Solvents

Introduction and Molecular Analysis

1-Bromo-2,4,4,4-tetrafluorobut-1-ene is a halogenated alkene with significant potential as a synthetic intermediate. Its structure, C(Br)F=CH-CF3, incorporates several functional groups that create a unique physicochemical profile. The presence of a trifluoromethyl group (-CF3), a vinyl bromide moiety, and additional fluorine atoms imparts a combination of lipophilicity and high polarity, making its interaction with organic solvents complex and non-intuitive.

A thorough understanding of its solubility is paramount for:

-

Reaction Engineering: Selecting appropriate solvents to ensure homogenous reaction conditions, thereby maximizing yield and minimizing byproducts.

-

Process Chemistry: Designing efficient extraction, washing, and purification steps.

-

Formulation Science: Developing stable and effective delivery systems if the compound or its derivatives are pharmacologically active.

This guide will bridge the current data gap by providing a robust theoretical and practical methodology for solubility assessment.

Theoretical Framework: Predicting Solubility with Hansen Parameters

The principle of "like dissolves like" can be quantified using solubility parameters, which are based on a substance's cohesive energy density—the energy required to separate molecules from one another. While the single-parameter Hildebrand model is useful for non-polar systems, the multi-component Hansen Solubility Parameters (HSP) provide a more nuanced prediction for polar molecules like the one .[1][2]

The total cohesive energy is divided into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The total Hansen parameter is given by δTotal² = δD² + δP² + δH². The core principle is that substances with similar HSP values (a small "HSP distance," Ra) are likely to be miscible.[3]

Estimated Hansen Parameters for 1-Bromo-2,4,4,4-tetrafluorobut-1-ene

As experimental HSP values for the solute are unavailable, they must be estimated based on its chemical structure. Using group contribution methods, we can predict a plausible set of parameters that account for its distinct functional groups:

-

δD (Dispersion): Estimated to be relatively high (≈ 16-18 MPa⁰·⁵). This is influenced by the presence of the heavy bromine atom and the overall molecular weight, which contribute significantly to dispersion forces.

-

δP (Polar): Estimated to be in the moderate-to-high range (≈ 8-12 MPa⁰·⁵). The numerous highly electronegative fluorine atoms and the polar C-Br bond create a significant molecular dipole moment.

-

δH (Hydrogen Bonding): Estimated to be low (≈ 2-5 MPa⁰·⁵). The molecule lacks hydrogen-bond donor capabilities. While the fluorine atoms can act as weak hydrogen-bond acceptors, this contribution is minor compared to molecules with hydroxyl or amine groups.

Hansen Parameters of Common Organic Solvents and Solubility Prediction

Based on the estimated solute HSPs, we can predict its affinity for different solvent classes. A solvent is considered a good candidate if its HSP coordinates fall within a theoretical "solubility sphere" around the solute's coordinates. The following table provides HSP values for a range of solvents to facilitate this prediction.[4][5][6]

| Solvent | Class | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) |

| n-Hexane | Non-Polar | 14.9 | 0.0 | 0.0 |

| Toluene | Non-Polar | 18.0 | 1.4 | 2.0 |

| Diethyl Ether | Polar Aprotic | 14.5 | 2.9 | 4.6 |

| Acetone | Polar Aprotic | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | Polar Aprotic | 15.8 | 5.3 | 7.2 |

| Tetrahydrofuran (THF) | Polar Aprotic | 16.8 | 5.7 | 8.0 |

| Acetonitrile | Polar Aprotic | 15.3 | 18.0 | 6.1 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 18.4 | 16.4 | 10.2 |

| Ethanol | Polar Protic | 15.8 | 8.8 | 19.4 |

| Methanol | Polar Protic | 15.1 | 12.3 | 22.3 |

| Water | Polar Protic | 15.5 | 16.0 | 42.3 |

Expert Analysis & Prediction:

-

Poor Solubility Expected: In highly non-polar solvents like n-Hexane, due to the solute's significant polarity (mismatched δP). Likewise, poor solubility is expected in highly protic solvents with strong hydrogen-bonding networks like Methanol and Water, due to a large mismatch in the δH component.

-

Good Solubility Predicted: In polar aprotic solvents. Solvents like Acetone , Ethyl Acetate , and Tetrahydrofuran (THF) present a balanced HSP profile that is likely to be compatible with the solute's estimated parameters. Their moderate δD and δP values, combined with a lower δH, create a favorable environment for solvation.

-

Moderate Solubility Possible: In solvents like Toluene, which has a high δD matching the solute's dispersion forces, but lower polarity.

Experimental Protocol for Quantitative Solubility Measurement

To validate the theoretical predictions and obtain precise quantitative data, the Isothermal Equilibrium Shake-Flask Method is the recommended gold-standard procedure. This method ensures that the solvent is fully saturated with the solute at a controlled temperature, providing thermodynamically accurate solubility values.

Materials and Equipment

-

Solute: 1-Bromo-2,4,4,4-tetrafluorobut-1-ene (verify purity via GC or NMR, >98% recommended).

-

Solvents: HPLC-grade or equivalent high-purity organic solvents.

-

Apparatus:

-

Analytical balance (±0.1 mg precision).

-

Glass vials (e.g., 20 mL) with PTFE-lined screw caps.

-

Thermostatic orbital shaker or water bath capable of maintaining T ± 0.5°C.

-

Centrifuge capable of holding the vials.

-

Calibrated positive displacement pipettes or gas-tight syringes.

-

Volumetric flasks (Class A).

-

Gas Chromatography (GC) system with an Electron Capture Detector (ECD) or Mass Spectrometer (MS), suitable for analyzing halogenated compounds.

-

Step-by-Step Methodology

-

Preparation: Add an excess amount of the solute to a vial containing a known volume or mass of the solvent (e.g., 5 mL). "Excess" is critical; undissolved solute must be visible to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in the thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is advisable to determine the time to equilibrium by taking measurements at various time points (e.g., 12, 24, 36, 48 hours) until the measured concentration remains constant.

-

Phase Separation: After equilibration, let the vials stand undisturbed in a temperature-controlled rack for at least 2 hours to allow coarse solids to settle. To ensure complete removal of suspended microparticles, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes). This step is crucial to prevent artificially high solubility readings.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant using a pre-warmed/cooled syringe to match the equilibration temperature. Immediately transfer the aliquot into a pre-weighed volumetric flask and dilute with a suitable solvent (often the same solvent or one it is miscible in) to a concentration within the analytical instrument's calibration range. Record the exact mass or volume of the aliquot and the final diluted volume.

-

Quantitative Analysis: Analyze the diluted samples using a pre-calibrated GC-ECD or GC-MS method. The calibration curve should be prepared using at least five standards of known concentrations of the solute.

-

Calculation: Calculate the concentration of the solute in the original saturated solution using the dilution factor. Express the final solubility in standard units, such as grams of solute per 100 mL of solvent ( g/100 mL) or molarity (mol/L).

Experimental Workflow Diagram

Caption: Isothermal Shake-Flask method workflow.

Data Presentation and Influencing Factors

The experimentally determined solubility data should be compiled into a clear, structured format for comparison and analysis.

Solubility Data Summary Table (Template)

| Organic Solvent | Solvent Class | Temperature (°C) | Experimental Solubility ( g/100 mL) |

| e.g., n-Hexane | Non-Polar | 25.0 | |

| e.g., Toluene | Non-Polar | 25.0 | |

| e.g., Acetone | Polar Aprotic | 25.0 | |

| e.g., THF | Polar Aprotic | 25.0 | |

| e.g., Ethanol | Polar Protic | 25.0 |

Critical Factors Influencing Measurements

-

Temperature: Solubility is highly temperature-dependent. All steps, from equilibration to sampling, must be performed at a precisely controlled temperature to ensure reproducibility.

-

Purity of Materials: Impurities in either the solute or the solvent can significantly alter the measured solubility. Using high-purity materials is essential for obtaining accurate thermodynamic data.

-

System Equilibrium: Insufficient equilibration time is a common source of error, leading to an underestimation of the true solubility. The verification of equilibrium (constant concentration over time) is a mandatory step for a trustworthy protocol.

Conclusion

While published solubility data for 1-Bromo-2,4,4,4-tetrafluorobut-1-ene is scarce, this guide provides a powerful dual approach for any researcher or drug development professional. By first leveraging the predictive power of Hansen Solubility Parameters, a scientist can intelligently select a shortlist of promising solvents, saving time and resources. This theoretical estimation is then followed by a rigorous, step-by-step experimental protocol using the isothermal shake-flask method to obtain precise, quantitative, and reliable solubility data. This combined methodology ensures a comprehensive understanding of the compound's behavior, facilitating its effective use in synthesis, purification, and formulation.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

-

ACS Publications. (2019). Critical Assessment of the Hildebrand and Hansen Solubility Parameters for Polymers. Journal of Chemical Information and Modeling. Available at: [Link]

-

Wikipedia. Hildebrand solubility parameter. Available at: [Link]

-

Vandezande, J. (2025). The Evolution of Solubility Prediction Methods. Rowan University. Available at: [Link]

-

Royal Society of Chemistry. (2015). Polymer Chemistry. RSC Publishing. Available at: [Link]

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Available at: [Link]

-

Scribd. Hansen Solubility Parameters Values List. Available at: [Link]

-

ResearchGate. List of 20 solvents with their corresponding Hansen solubility parameters. Available at: [Link]

-

ResearchGate. Hansen parameters of the different organic solvents used. Available at: [Link]

-

Royal Society of Chemistry. (2017). Nontoxic organic solvents identified using an a priori approach with Hansen solubility parameters. Available at: [Link]

Sources

- 1. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]

- 2. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]

- 3. rsc.org [rsc.org]

- 4. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Atmospheric Fate and Experimental Characterization of Hydrobromofluorolefins (HBFOs)

Content Type: Technical Whitepaper Target Audience: Atmospheric Chemists, Environmental Toxicologists, and Industrial Process Safety Engineers.

Executive Summary

Hydrobromofluorolefins (HBFOs) represent a critical class of organohalogens developed primarily as "drop-in" replacements for Halons (e.g., Halon 1211 and 1301) in fire suppression applications. Unlike their predecessors, HBFOs possess a carbon-carbon double bond (

This guide provides a rigorous analysis of the atmospheric degradation mechanisms of HBFOs, with a specific focus on 2-bromo-3,3,3-trifluoropropene (2-BTP) . It details the kinetic dominance of hydroxyl radical (

Molecular Architecture and Reactivity

The environmental acceptability of HBFOs is governed by two structural features:

-

The Olefinic Bond (

): This is the primary site for electrophilic attack by tropospheric oxidants ( -

The C-Br Bond: While the bromine atom provides fire suppression efficacy (via catalytic recombination of flame radicals), it also poses a potential ODP risk. However, the lability of the

bond ensures that the molecule degrades in the troposphere, preventing the vast majority of bromine from reaching the stratospheric ozone layer.

Atmospheric Degradation Mechanism[1][2][3][4]

The degradation of HBFOs is driven primarily by the hydroxyl radical (

The Dominant Pathway: OH-Initiated Oxidation

Using 2-BTP (

-

Electrophilic Addition:

adds to the less substituted carbon of the double bond (terminal addition), forming a halogenated alkyl radical. -

Peroxy Radical Formation: The alkyl radical rapidly adds molecular oxygen (

). -

Alkoxy Radical Generation: Reaction with NO converts the peroxy radical to an alkoxy radical.

-

Bond Scission (Fragmentation): The alkoxy radical is unstable and undergoes

bond scission, releasing formaldehyde (-

(rapidly converts to

-

(rapidly converts to

Visualization of Degradation Pathways

Figure 1: Step-wise atmospheric oxidation mechanism of 2-bromo-3,3,3-trifluoropropene initiated by OH radicals.

Kinetic Parameters and Atmospheric Lifetime[1][4][5][6]

The atmospheric lifetime (

Comparative Kinetics Table

| Compound | Structure | Estimated Lifetime ( | Primary End Products | |

| 2-BTP | ~ 7 Days | |||

| HFO-1234yf | ~ 11 Days | |||

| Halon 1211 | > 10 Years | Stratospheric Br/Cl |

Note: Rate constants are derived from relative rate studies comparing HBFOs to reference alkenes like propene or ethylene.

Experimental Protocol: Relative Rate Method

To determine the atmospheric lifetime of a novel HBFO, the Relative Rate Method is the industry standard. This method eliminates the need for absolute measurement of OH radical concentrations, which is experimentally difficult and prone to error.

Principle

The decay of the target HBFO is measured relative to a reference compound with a well-known rate constant (

Required Instrumentation

-

Reaction Chamber: 50-100L Teflon (FEP) bag or Quartz/Pyrex chamber.

-

Light Source: UV lamps (centered ~254nm or 300-400nm) to photolyze the OH precursor.

-

Analytical Interface: FTIR Spectrometer (Long-path cell) or GC-MS.

Step-by-Step Workflow

-

Chamber Preparation:

-

Flush the reaction chamber with purified air or

to remove background hydrocarbons. -

Verify cleanliness by running a "blank" scan on the FTIR/GC.

-

-

Reactant Injection:

-

Inject the Target HBFO (approx. 5-10 ppmV).

-

Inject the Reference Compound (e.g., Propene or Ethylene, 5-10 ppmV). Ensure the reference has a

similar to the target to minimize experimental error. -

Inject the OH Precursor (e.g., Methyl Nitrite

or

-

-

Equilibration:

-

Allow gases to mix in the dark for 15-30 minutes.

-

Take the

measurement (

-

-

Irradiation (Kinetic Run):

-

Turn on UV lamps to generate

. -

Measure concentrations at fixed time intervals (e.g., every 2 minutes).

-

Continue until ~50% of the reactant is consumed.

-

-

Data Analysis:

-

Plot

vs -

The slope of the linear regression is the ratio

. -

Multiply the slope by the known

to obtain

-

Experimental Workflow Diagram

Figure 2: Workflow for determining gas-phase reaction kinetics using the Relative Rate Method.

Environmental Implications[3][6][7][8][9][10]

Ozone Depletion Potential (ODP)

While HBFOs contain bromine, their ODP is near-zero (typically < 0.01).

-

Mechanism: The rapid reaction with OH in the troposphere (

days) prevents the molecule from crossing the tropopause into the stratosphere. -

Exception (VSLS): If emitted in the tropical tropopause layer (TTL) during strong convective uplift, "Very Short-Lived Substances" (VSLS) can be injected into the stratosphere. However, for standard ground-level fire suppression, this risk is negligible.

Trifluoroacetic Acid (TFA) Formation

A major degradation product of

-

The intermediate

hydrolyzes in atmospheric moisture to form -

Toxicity: TFA is persistent in aquatic environments but is generally considered of low toxicity to humans at current environmental concentrations. However, it remains a focal point for regulatory scrutiny in the EU and North America.

References

-

Patten, K. O., & Wuebbles, D. J. "Atmospheric lifetimes and Ozone Depletion Potentials of trans-1-chloro-3,3,3-trifluoropropene and related halogenated hydrocarbons." Atmospheric Chemistry and Physics, 2010. [Link]

-

NIST Chemical Kinetics Database. "Standard Reference Data for OH Radical Reactions." National Institute of Standards and Technology. [Link]

-

World Meteorological Organization (WMO). "Scientific Assessment of Ozone Depletion: 2018." UNEP/WMO. [Link]

-

Atkinson, R., et al. "Evaluated Kinetic and Photochemical Data for Atmospheric Chemistry: Volume II – Gas Phase Reactions of Organic Species." Atmospheric Chemistry and Physics, 2006. [Link]

Methodological & Application

Application of 1-Bromo-2,4,4,4-tetrafluorobut-1-ene in fire suppression systems

Application Note: 1-Bromo-2,4,4,4-tetrafluorobut-1-ene in Advanced Fire Suppression

Executive Summary

This technical guide details the application of 1-Bromo-2,4,4,4-tetrafluorobut-1-ene (referred to herein as HBFO-1244-B1 ) as a next-generation streaming fire suppressant.[1][2][3][4] Targeted at researchers in chemical safety and pharmaceutical infrastructure protection, this document addresses the critical need for clean agents that replace Halon 1211 without the associated Ozone Depletion Potential (ODP).

HBFO-1244-B1 is a hydrobromofluoroolefin designed to protect high-value assets (e.g., NMR spectrometers, server banks, GMP cleanrooms) where water or dry chemical agents would cause catastrophic collateral damage.[1][2][3][4] Its efficacy relies on a dual-action mechanism: physical heat absorption and catalytic bromine-mediated radical scavenging.[1][2][3][4]

Physicochemical Profile & Safety Data

Before initiating suppression trials, the physicochemical properties must be understood to predict flow behavior and vaporization kinetics.

| Property | Value (Approx.) | Relevance to Suppression |

| Molecular Formula | Balance of F (inertness) and Br (active suppression).[1][2][3][4] | |

| Molecular Weight | ~207 g/mol | High vapor density aids in blanketing the fire source.[4] |

| Boiling Point | 50°C – 60°C | Ideal for streaming agents (liquid throw), not total flooding.[3][4] |

| Vapor Pressure | ~20-30 kPa @ 20°C | Sufficient for rapid vaporization upon nozzle discharge.[1][2][3][4] |

| ODP | < 0.05 | Short atmospheric lifetime due to the alkene double bond.[4] |

| Acute Toxicity | Watch for Cardiac Sensitization | Critical: HBFOs can sensitize the myocardium to epinephrine.[3][4] |

Safety Warning: All experimental handling requires a fume hood and standard PPE.[3][4] Inhalation of high concentrations during testing may induce cardiac arrhythmia.[3][4] Ensure emergency ventilation is active.

Mechanism of Action

The superiority of HBFO-1244-B1 over standard HFCs (like FM-200) lies in the Bromine Catalytic Cycle .[1][2][3][4] Unlike HFCs, which primarily cool the flame, the Bromine atom chemically interrupts the combustion chain reaction.

The Radical Scavenging Pathway

Combustion propagates via hydrogen (

Figure 1: The catalytic bromine cycle allows HBFO-1244-B1 to extinguish fires at lower concentrations than physical-only agents.[1][2][3][4]

Experimental Protocols

Protocol A: Determination of Extinction Concentration (Cup Burner Method)

This is the "Gold Standard" test (ISO 14520 / NFPA 2001) to determine the minimum concentration required to extinguish a diffusion flame.

Objective: Determine the Minimum Extinguishing Concentration (MEC) for Class B fuels (n-Heptane).

Materials:

Workflow:

-

Baseline Stabilization:

-

Agent Introduction:

-

Stepwise Increment:

-

Extinction Event:

-

Record the concentration at which the flame completely disappears.

-

Validation: Repeat 5 times. The MEC is the average of these 5 runs.

-

Data Output Table:

| Run # | Air Flow (L/min) | Agent Flow (mL/min) | Extinction Conc. (% v/v) | Observations |

| 1 | 40.0 | Calc | 3.4% | Flame lift at 3.0% |

| 2 | 40.0 | Calc | 3.5% | Instant extinction |

| 3 | 40.0 | Calc | 3.4% | - |

| Avg | - | - | 3.43% | MEC Value |

Protocol B: Dynamic Discharge & Throw Calculation

Since HBFO-1244-B1 is a streaming agent (for extinguishers), "throw range" is as important as chemistry.[1][2][3][4] The agent must reach the fire before evaporating.

Objective: Optimize nozzle geometry for maximum liquid throw.

Methodology:

-

Pressurization: Load 1 kg of agent into a cylinder. Pressurize with

to 150 psi (10.3 bar). -

Nozzle Selection: Test three orifices: Fan spray (60°), Straight stream (0°), and Mist.[3][4]

-

High-Speed Imaging: Record discharge using a Phantom high-speed camera (1000 fps).

-

Analysis: Measure the "break-up length" (distance where liquid sheet turns to droplets).

Success Metric: A break-up length > 3 meters is required for safe operator distance.[1][2][3][4]

Material Compatibility & Stability

Drug development facilities often use specific polymers (Viton, PTFE, EPDM).[1] The agent must not degrade these seals.[4]

Protocol:

-

Immersion: Submerge O-rings (Viton A, Buna-N, EPDM) in liquid HBFO-1244-B1 for 14 days at 25°C.

-

Measurement:

Acceptance Criteria: Linear swell < 5% and Hardness change < 5 units. Hypothesis: Fluorinated agents often swell hydrocarbon elastomers (Buna-N) but are compatible with fluoroelastomers (Viton).[1][2][3][4]

Critical Safety: Cardiac Sensitization

Context: Halocarbons can render the mammalian heart hypersensitive to adrenaline, causing fatal arrhythmia. This is the primary failure point for new agents.[4]

Guideline for Researchers:

-

Refer to NOAEL (No Observed Adverse Effect Level) for cardiac sensitization.[2][3][4]

-

Protocol Reference: Dog Beagle model (epinephrine challenge) is the standard regulatory requirement (EPA SNAP).[3][4]

-

Operational Limit: If the MEC (3.43%) is higher than the NOAEL (e.g., 2.0%), the agent cannot be used in occupied spaces. It is restricted to unoccupied areas or local application (streaming) where exposure is transient.[3][4]

Environmental Impact & Synthesis

Synthesis Pathway (Simplified):

The synthesis likely involves the addition of

Environmental Metrics:

References

-

ISO 14520-1:2023. Gaseous fire-extinguishing systems — Physical properties and system design — Part 1: General requirements. International Organization for Standardization.[2][3][4] Link

-

National Fire Protection Association (NFPA). NFPA 2001: Standard on Clean Agent Fire Extinguishing Systems.[2][3][4] 2022 Edition.[2][3][4] Link

-

Tapscott, R. E., & Mather, J. D. (2000).[4] Tropodegradable Fluorocarbon Replacements for Ozone-Depleting and Global-Warming Chemicals.[1][2][3][4] Journal of Fluorine Chemistry.[3][4]

-

U.S. EPA SNAP Program. Substitutes in Fire Suppression and Explosion Protection.[3][4] Environmental Protection Agency.[2][3][4][6][7] Link

-

NIST Chemistry WebBook. 4-Bromo-3,3,4,4-tetrafluoro-1-butene (Isomer Data).[1][2][3][4] National Institute of Standards and Technology.[4] Link

Sources

- 1. 4-BROMO-3,3,4,4-TETRAFLUORO-1-BUTENE | 18599-22-9 [chemicalbook.com]

- 2. 4-Bromo-1,1,2-trifluorobutene-1 [webbook.nist.gov]

- 3. 4-Bromo-3,3,4,4-tetrafluoro-1-butene | C4H3BrF4 | CID 87721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Bromo-2,3,4,5-tetrafluorobenzene 97 1074-91-5 [sigmaaldrich.com]

- 5. scribd.com [scribd.com]

- 6. reactonfire.com [reactonfire.com]

- 7. nist.gov [nist.gov]

Synthesis of trifluoromethylated building blocks using bromofluorobutenes

Application Note: Strategic Synthesis of Trifluoromethylated Building Blocks via Bromofluorobutenes

Executive Summary

The incorporation of trifluoromethyl (

This guide details the application of bromofluorobutenes —specifically the versatile reagent 4-bromo-1,1,1-trifluorobut-2-ene —as electrophilic building blocks. Unlike gaseous

Key Applications Covered:

-

Chiral Amino Acid Synthesis: Asymmetric alkylation of glycine equivalents.[1]

-

Heterocycle Construction: Synthesis of

-substituted pyrazoles via

Reagent Profile & Reactivity

The primary reagent focused on in this protocol is 4-bromo-1,1,1-trifluorobut-2-ene (CAS: 10493-44-4 for the isomer class; specific isomers vary).

-

Structure:

-

Role: Allylic Electrophile.

-

Reactivity Pattern: The electron-withdrawing

group deactivates the double bond toward electrophilic attack but activates the allylic position toward nucleophilic substitution.-

Path A (

- Linear): Direct displacement of Bromine. Favored by unhindered nucleophiles and standard polar aprotic solvents. -

Path B (

- Branched): Attack at the

-

Reactivity Pathway Diagram

Figure 1: Mechanistic divergence in the nucleophilic substitution of bromofluorobutenes. Standard basic conditions typically favor the Linear (

Protocol A: Asymmetric Synthesis of Trifluoromethylated Amino Acids

This protocol describes the synthesis of (S)-2-amino-6,6,6-trifluoro-4-hexenoic acid , a non-canonical amino acid useful as a conformational constraint in peptide drugs.

Mechanism: Phase-Transfer Catalyzed (PTC) alkylation of a Glycine Schiff Base.[2]

Materials Required

| Component | Specification | Role |

| Substrate | N-(Diphenylmethylene)glycine tert-butyl ester | Glycine Anion Equivalent |

| Reagent | 4-bromo-1,1,1-trifluorobut-2-ene | Electrophile |

| Catalyst | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Chiral PTC |

| Base | Cesium Hydroxide (CsOH·H2O) | Deprotonating Agent |

| Solvent | Toluene / Chloroform (7:3) | Reaction Medium |

Step-by-Step Procedure

-

Catalyst Preparation:

-

In a flame-dried round-bottom flask, dissolve the Glycine Schiff Base (1.0 equiv, 1.0 mmol) and the Chiral PTC Catalyst (10 mol%) in the solvent mixture (Toluene/CHCl3, 5 mL).

-

Expert Insight: The specific solvent ratio is critical for the formation of the "tight ion pair" between the catalyst and the enolate, which dictates enantioselectivity.

-

-

Deprotonation & Alkylation:

-

Cool the reaction mixture to -20°C (cryostat or acetone/dry ice bath).

-

Add CsOH·H2O (5.0 equiv) in one portion. Stir vigorously for 10 minutes.

-

Add 4-bromo-1,1,1-trifluorobut-2-ene (1.2 equiv) dropwise via syringe.

-

Caution: Bromofluorobutenes are lachrymators. Perform all additions in a fume hood.

-

-

Reaction Monitoring:

-

Work-up & Hydrolysis:

-

Quench with water (10 mL) and extract with Dichloromethane (3 x 10 mL).

-

Concentrate the organic layer.

-

Hydrolysis: Dissolve the crude residue in THF (5 mL) and add 1N HCl (2 mL). Stir at room temperature for 2 hours to cleave the imine and the ester (if using acid-labile ester) or use 1N citric acid for selective imine cleavage.

-

Note: For the tert-butyl ester, imine cleavage yields the amino ester. Full acid hydrolysis (6N HCl, reflux) yields the free amino acid.

-

-

Purification:

-

Purify the final amino acid via Ion-Exchange Chromatography (Dowex 50W) or the amino ester via Silica Gel Flash Chromatography.

-

Expected Yield: 80–90% Enantiomeric Excess (ee): >90% (dependent on catalyst choice).

Protocol B: Synthesis of Trifluoromethylated Pyrazoles

This protocol utilizes 4-bromo-1,1,1-trifluorobut-2-ene to alkylate a

Experimental Workflow

Figure 2: Two-step sequence for converting ethyl acetoacetate into a trifluoromethylated pyrazole.

Detailed Methodology

-

Enolate Formation:

-

Suspend Sodium Hydride (NaH, 60% in oil, 1.1 equiv) in anhydrous THF under Argon.

-

Cool to 0°C. Add Ethyl Acetoacetate (1.0 equiv) dropwise. Evolution of

gas will occur. Stir for 30 min.

-

-

Alkylation:

-

Add 4-bromo-1,1,1-trifluorobut-2-ene (1.1 equiv) dropwise.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

-

Checkpoint: The solution should become clear/yellowish.

-

-

Cyclization:

-

Evaporate THF under reduced pressure.

-

Redissolve the residue in Ethanol (EtOH).

-

Add Hydrazine Hydrate (1.5 equiv).

-

Heat to reflux (78°C) for 2–3 hours.

-

-

Isolation:

-

Cool to RT. The pyrazole product often precipitates.

-

Filter and wash with cold ethanol. If no precipitate, evaporate solvent and recrystallize from Ethanol/Water.

-

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield (Alkylation) | Ensure temperature is strictly controlled (-20°C for amino acids). Use non-bulky bases for linear alkylation. | |

| Racemization (Protocol A) | Temperature fluctuation or wet solvent | Use anhydrous solvents. Ensure the cryostat maintains stable temperature during base addition. |

| Decomposition | Allylic bromide instability | Store 4-bromo-1,1,1-trifluorobut-2-ene in the fridge (2-8°C) over copper stabilizer if possible. |

References

-

Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene.[4] Retrieved from [Link]

-

O'Donnell, M. J. (2004). The O'Donnell Amino Acid Synthesis: Phase Transfer Catalysis.[6] Organic Chemistry Portal. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2021). Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones. Retrieved from [Link]

-

National Institutes of Health (NIH). (2013). Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases.[1] PubMed. Retrieved from [Link]

Sources

- 1. Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 3. rsc.org [rsc.org]

- 4. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]

- 5. Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction of α,β-Unsaturated Carbonyls [organic-chemistry.org]

- 6. O'Donnell Amino Acid Synthesis [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Fractional Distillation of 1-Bromo-2,4,4,4-tetrafluorobut-1-ene Isomers

Welcome to the technical support guide for the separation of Z and E isomers of 1-Bromo-2,4,4,4-tetrafluorobut-1-ene. This document provides in-depth guidance, field-proven insights, and troubleshooting protocols for researchers, scientists, and drug development professionals engaged in this challenging purification process.

The separation of geometric isomers, such as the Z ("zusammen") and E ("entgegen") forms of halogenated alkenes, is a significant challenge in synthetic chemistry.[1][2] Due to their identical chemical formula and connectivity, these isomers often exhibit very similar physicochemical properties, including boiling points.[3] This makes their separation by conventional distillation difficult, necessitating high-efficiency fractional distillation. This guide is structured to address the common questions and issues encountered during this process, providing both theoretical grounding and practical, actionable solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the principles and challenges of separating Z/E isomers via distillation.

Q1: What makes the Z and E isomers of 1-Bromo-2,4,4,4-tetrafluorobut-1-ene so difficult to separate?

A: Z and E isomers are a type of stereoisomer known as geometric isomers. They have the same molecular formula and atomic connectivity but differ in the spatial arrangement of substituents around the carbon-carbon double bond.[1][3] This structural similarity leads to nearly identical properties such as molecular weight, polarity, and intermolecular forces. Consequently, their boiling points are typically very close, often differing by only a few degrees Celsius. Standard simple distillation is ineffective for separating liquids with boiling point differences of less than 25 °C.[4]

Q2: What is the core principle that allows fractional distillation to achieve this separation?

A: Fractional distillation succeeds where simple distillation fails by providing a large surface area within a fractionating column for a continuous series of vaporization and condensation cycles.[4][5][6] Each of these cycles, referred to as a "theoretical plate," slightly enriches the vapor phase with the more volatile component (the isomer with the lower boiling point).[5][7][8] By passing the vapor through a column packed with materials that facilitate these cycles, a significant separation can be achieved between the top (distillate) and bottom (pot) of the column.

Q3: What are the specific boiling points for the Z and E isomers?

A: Publicly available literature does not specify the individual boiling points for the Z and E isomers of 1-Bromo-2,4,4,4-tetrafluorobut-1-ene. However, based on data for similar halogenated butenes, a small difference is anticipated. For example, cis-1,2-dichloroethene boils at 60°C, while the trans isomer boils at 48°C.[3] The success of the distillation will depend on exploiting whatever small difference exists between the isomers of the target compound. Initial analytical gas chromatography (GC) runs can often resolve the isomers and provide an indication of their relative volatility.

Q4: What is a "theoretical plate" and how does it relate to the distillation column?

A: A theoretical plate is a hypothetical zone or stage in a distillation column where the liquid and vapor phases are in equilibrium. It represents one complete vaporization-condensation cycle.[5] The efficiency of a column is measured by the number of theoretical plates it contains. A more efficient column has more theoretical plates over a given length. This is often expressed as the Height Equivalent to a Theoretical Plate (HETP), where a lower HETP value signifies higher efficiency.[9] For separating close-boiling isomers, a column with a very low HETP (i.e., high efficiency) is mandatory.

Section 2: Recommended Experimental Protocol

This section provides a detailed, step-by-step methodology for the fractional distillation of 1-Bromo-2,4,4,4-tetrafluorobut-1-ene isomers.

Materials & Equipment

-

Glassware: Round-bottom flask, high-efficiency fractionating column (e.g., Vigreux or packed column), distillation head with condenser, receiving flasks (multiple), vacuum adapter (optional).

-

Heating/Stirring: Heating mantle with a stirrer, magnetic stir bar.

-

Column Packing: High-efficiency packing material such as Pro-Pak® 316 stainless steel packing or structured metal packing.[10] Avoid plastic packings which may have low thermal stability or chemical resistance.[9][11]

-

Instrumentation: Digital thermometers or thermocouples (for pot and head temperature), vacuum pump and gauge (for vacuum distillation).

-

Analytical: Gas Chromatograph with Mass Spectrometer (GC-MS) or Flame Ionization Detector (FID) for fraction analysis.

-

Safety: Fume hood, safety glasses, appropriate chemical-resistant gloves (e.g., Viton™, laminate), lab coat.

Step-by-Step Procedure

-

System Preparation:

-

Causality: Any moisture or contaminants in the system can affect boiling behavior and potentially react with the compound.

-

Action: Thoroughly clean and dry all glassware. Assemble the apparatus and perform a leak check, especially if performing a vacuum distillation.

-

-

Column Packing & Assembly:

-

Causality: The packing provides the necessary surface area for the vapor-liquid equilibria that drive the separation. Improper packing can lead to "channeling," where vapor passes through without sufficient interaction with the liquid, drastically reducing efficiency.[9]

-

Action: Carefully pack the fractionating column with the chosen material to ensure uniformity. Assemble the full distillation apparatus as shown in the workflow diagram (Section 5). Place the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[5]

-

-

Initiating Distillation & Establishing Equilibrium:

-

Causality: Reaching equilibrium is the most critical step. It allows the temperature gradient and isomer concentration gradient to properly establish along the length of the column.

-

Action: Charge the round-bottom flask with the Z/E isomer mixture and a stir bar. Begin heating gently. As the mixture boils, vapor will rise into the column. Adjust the heat so that a ring of condensing vapor slowly ascends the column. Once the vapor reaches the distillation head, allow the system to operate at total reflux (with no distillate being collected) for at least one hour. This allows the separation to stabilize.

-

-

Collecting Fractions:

-

Causality: The reflux ratio (the ratio of condensate returned to the column vs. collected as distillate) controls the purification. A high reflux ratio (e.g., 10:1 or higher) is necessary for difficult separations, as it allows for more equilibrium stages.

-

Action: Begin collecting the distillate at a very slow rate, maintaining a high reflux ratio. Monitor the head temperature closely. The first fraction should be enriched in the lower-boiling point isomer. Collect fractions in separate, labeled receiving flasks. A stable head temperature indicates a pure component is distilling. A gradual rise in temperature signifies the presence of the second isomer.

-

-

Fraction Analysis & Validation:

-

Causality: The protocol is only successful if the separation is confirmed analytically.

-

Action: Analyze each collected fraction by GC-MS or GC-FID to determine the Z/E isomer ratio. This data will validate the separation efficiency and guide the pooling of fractions to achieve the desired purity.

-

Table 1: Recommended Starting Distillation Parameters

| Parameter | Recommended Value | Rationale |

| Pressure | Atmospheric (initially) | Simplest starting point. Vacuum can be applied to lower boiling points and prevent degradation if compounds are thermally sensitive. |

| Boil-up Rate | Slow to Moderate | A high boil-up rate can cause column flooding, which destroys the separation gradient.[10] |

| Reflux Ratio | ≥ 10:1 (Distillate:Reflux) | Essential for separating components with very close boiling points. Higher ratio equals better separation but longer distillation time. |

| Column Insulation | Required (Glass wool/Aluminum foil) | Prevents heat loss from the column, which is critical for maintaining the internal temperature gradient and preventing premature condensation.[5] |

Section 3: Troubleshooting Guide

Q1: My separation is poor. The GC analysis shows the distillate composition is nearly identical to the starting material. What's wrong?

A: This is a common issue and can stem from several factors:

-

Insufficient Column Efficiency: Your column may not have enough theoretical plates for this specific separation. Solution: Use a longer column or a more efficient packing material with a lower HETP value, such as high-performance structured packing.[9]

-

Channeling or Flooding: The boil-up rate might be too high, causing the vapor to bypass the liquid phase (channeling) or the liquid to fill the column (flooding). Solution: Reduce the heating mantle temperature to decrease the boil-up rate. Ensure the column is perfectly vertical.

-

Azeotrope Formation: The Z and E isomers may form an azeotrope—a mixture with a constant boiling point that cannot be separated by standard distillation.[12][13] Solution: This is a more complex problem. You may need to switch to a different separation technique or explore advanced distillation methods like azeotropic distillation (adding an "entrainer" to alter relative volatilities) or pressure-swing distillation (as azeotrope composition can be pressure-dependent).[13][14][15]

Q2: The liquid is backing up in the column and not returning to the flask. What is happening?

A: This condition is known as flooding . It occurs when the upward flow of vapor is too great to allow the downward flow of condensed liquid.[10] This completely disrupts the equilibrium and stops the separation process.

-

Immediate Action: Immediately reduce or turn off the heat to the distillation flask. Allow the column to drain.

-

Corrective Action: Restart the distillation with a significantly lower boil-up rate. Ensure your condenser has adequate cooling capacity to handle the vapor load.

Q3: The distillation is extremely slow, and the vapor struggles to reach the top of the column.

A: This indicates insufficient energy in the system, often due to excessive heat loss.

-